n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with cyclopentyl, dichlorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the targets and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopentyl-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
- n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methyl-4-pyrimidinamine
Uniqueness
n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
CAS No. |
917896-13-0 |
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Molecular Formula |
C16H17Cl2N3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H17Cl2N3/c1-10-19-9-14(13-7-6-11(17)8-15(13)18)16(20-10)21-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,19,20,21) |
InChI Key |
BCVOBCSBILKFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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